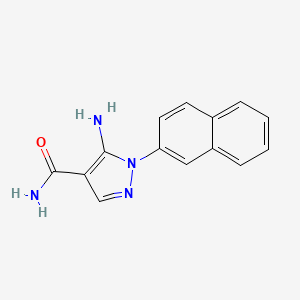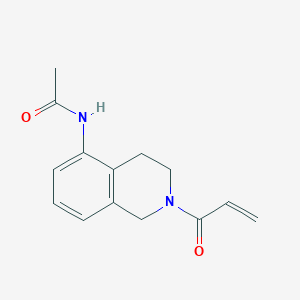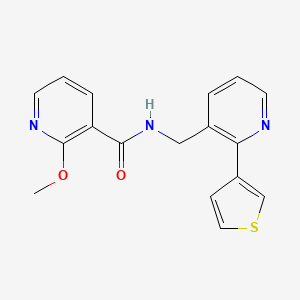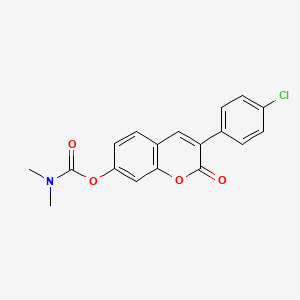
(E)-3-(furan-2-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide, also known as FPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. FPA is a small molecule that can selectively bind to specific proteins and modulate their activity, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Green Organic Chemistry Synthesis
The compound has been used in green organic chemistry synthesis. A study by Jimenez et al. (2019) involved its synthesis under microwave radiation and its ene-reduction by marine and terrestrial-derived fungi. This process yielded a compound with a CN-bearing stereogenic center, showing the compound's utility in organic synthesis and biotransformation processes (Jimenez et al., 2019).
Amplifiers of Phleomycin
Research by Brown & Cowden (1982) explored the compound as an amplifier of phleomycin against Escherichia coli. This illustrates its potential use in enhancing antibiotic efficacy, specifically against bacterial infections (Brown & Cowden, 1982).
Development of Cytotoxic Agents
Tarleton et al. (2013) synthesized focused libraries of analogues of this compound, assessing their cytotoxicity against cancer cell lines. This research points to its potential application in cancer treatment, particularly in the development of new cytotoxic scaffolds (Tarleton et al., 2013).
Bioisosteres of 5-HT1F Receptor Agonists
Mathes et al. (2004) investigated derivatives of this compound as bioisosteres of 5-HT1F receptor agonist indole analogues. The study highlighted its potential use in treating acute migraine, indicating its significance in neuropharmacology (Mathes et al., 2004).
Synthesis and Polymerization
Ling & Habicher (2001) researched the synthesis and polymerization of multifunctional N-substituted (meth)acrylamides containing a similar structure. This study suggests its use in developing new polymer materials (Ling & Habicher, 2001).
Imaging of Microglia in Neuroinflammation
A study by Horti et al. (2019) used a derivative of this compound as a PET radiotracer for imaging microglia in neuroinflammation, which is crucial in understanding various neuropsychiatric disorders (Horti et al., 2019).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(4-3-17-2-1-13-23-17)20-14-15-7-11-21(12-8-15)16-5-9-19-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,20,22)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHABRFDTAXEHQN-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2354218.png)

![2-{[(4-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B2354220.png)

![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2354223.png)
![2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2354225.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2354226.png)

![4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2354228.png)
![(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2354229.png)
![3'-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2354232.png)

